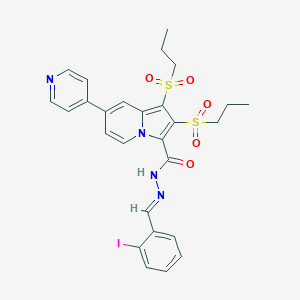
2-Amino-4-(4-ethoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-ethoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group, an ethoxyphenyl group, a nitrophenyl group, and a quinoline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-ethoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of an amine catalyst. This is followed by cyclization and nitrile formation under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps such as crystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(4-ethoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The ethoxyphenyl and nitrophenyl groups can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amino-substituted quinolines.
Aplicaciones Científicas De Investigación
2-Amino-4-(4-ethoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(4-ethoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(4-methoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-4-(4-ethoxyphenyl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-4-(4-ethoxyphenyl)-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-4-(4-ethoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C24H22N4O4 |
|---|---|
Peso molecular |
430.5g/mol |
Nombre IUPAC |
2-amino-4-(4-ethoxyphenyl)-1-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22N4O4/c1-2-32-18-11-9-15(10-12-18)22-19(14-25)24(26)27(20-7-4-8-21(29)23(20)22)16-5-3-6-17(13-16)28(30)31/h3,5-6,9-13,22H,2,4,7-8,26H2,1H3 |
Clave InChI |
NLNXCPNYQDSFDF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(2,5-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392851.png)
![N'-[4-(dimethylamino)benzylidene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide](/img/structure/B392852.png)
![2'-(2,4-Dinitrophenyl)-2',3',4a',5',8',8a'-hexahydrospiro[cyclopropane-1,9'-[2,3]diaza[5,8]methanophthalazine]-1',4'-dione](/img/structure/B392855.png)


![4-{[(4-fluorobenzyl)imino]methyl}-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B392860.png)
![4-[4-(benzyloxy)benzylidene]-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one](/img/structure/B392861.png)
![6,7-dimethoxy-2-[4-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B392862.png)
![Ethyl 5-(2-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392863.png)
![4-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B392864.png)
![4-[(3,4-dichloroanilino)methylene]-2-{4-nitrophenyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B392866.png)
![17-(3-Chloro-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392869.png)
![(4Z)-4-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B392870.png)

